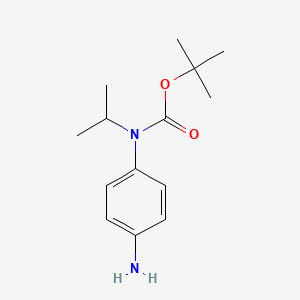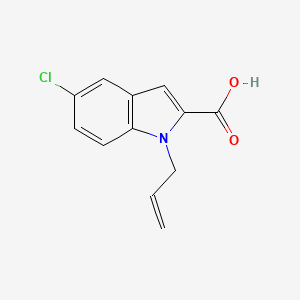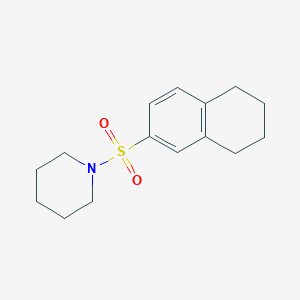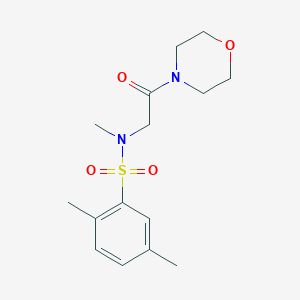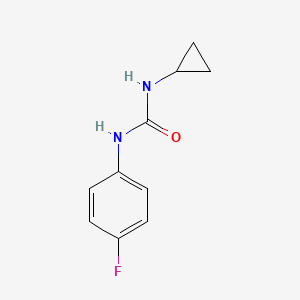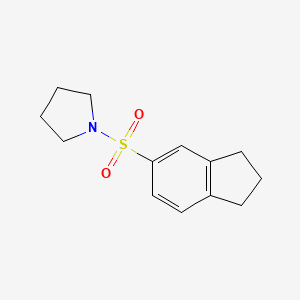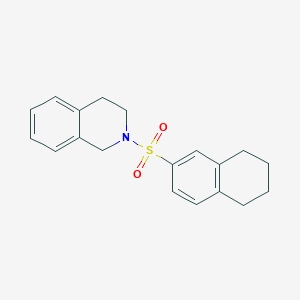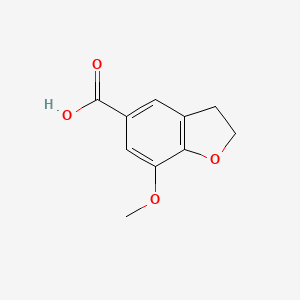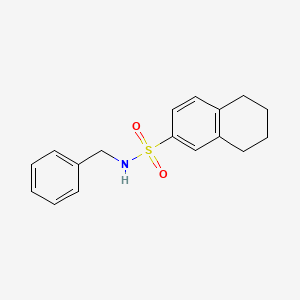
N-benzyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, commonly known as BNTS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in drug development. BNTS has been found to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. In
科学研究应用
BNTS has been extensively studied for its potential applications in drug development. It has been found to exhibit antibacterial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). BNTS has also been found to possess antifungal activity against Candida albicans and Aspergillus fumigatus.
In addition, BNTS has been investigated for its anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BNTS has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
作用机制
The mechanism of action of BNTS is not fully understood. However, it has been proposed that BNTS exerts its antibacterial activity by inhibiting the synthesis of bacterial cell walls. It has also been suggested that BNTS may interfere with the DNA replication process in bacteria.
In terms of its anticancer properties, BNTS has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. BNTS has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins in cancer cells.
Biochemical and Physiological Effects:
BNTS has been found to have a number of biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS) in cells, which are known to cause oxidative damage. BNTS has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling.
实验室实验的优点和局限性
One of the advantages of using BNTS in lab experiments is its broad range of biological activities. This makes it a useful tool for investigating the mechanisms of action of various drugs and for developing new drugs with similar properties. However, one of the limitations of using BNTS is its low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research on BNTS. One area of interest is the development of new derivatives of BNTS with improved solubility and bioavailability. Another area of research is the investigation of the potential of BNTS as a treatment for bacterial infections and cancer. Additionally, the mechanisms of action of BNTS need to be further elucidated to fully understand its biological activities.
合成方法
The synthesis of BNTS involves the reaction of 2-naphthylamine with benzyl chloride in the presence of sodium hydroxide to form N-benzyl-2-naphthylamine. This intermediate is then reacted with sulfamic acid to obtain BNTS. The yield of BNTS obtained from this method is around 70%.
属性
IUPAC Name |
N-benzyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-21(20,18-13-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)12-17/h1-3,6-7,10-12,18H,4-5,8-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMYHYGVXQUGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Benzylamino)piperidin-1-yl]ethanone](/img/structure/B7647113.png)
